molecular formula C10H8BrNO2 B2997365 4-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 880349-08-6

4-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2997365
CAS No.: 880349-08-6
M. Wt: 254.083
InChI Key: DEBMMRJSRWYGGA-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 880349-08-6) is a high-value heterocyclic building block extensively used in pharmaceutical research and discovery. This compound features a bromine atom at the 4-position and a carboxylic acid group at the 2-position of the 1-methylindole scaffold, creating a versatile intermediate for further functionalization via cross-coupling reactions and amide bond formation . The indole-2-carboxylic acid core is a recognized pharmacophore in medicinal chemistry. Research indicates this scaffold can chelate metal ions in enzyme active sites, a mechanism exploited in the development of inhibitors for targets like HIV-1 integrase . Furthermore, substituted indoles are actively investigated as potential therapeutic agents for neglected tropical diseases, such as Chagas disease, highlighting the research relevance of this chemical series . Supplied with a typical purity of 98% , this product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-bromo-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBMMRJSRWYGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880349-08-6
Record name 4-bromo-1-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Methylation: The brominated indole is then methylated at the nitrogen atom (first position) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the second position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reacting with ammonia or amine derivatives can yield corresponding amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.

    Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.

    Carboxylation: Carbon dioxide, high pressure and temperature, suitable catalyst.

    Substitution: Ammonia, amine derivatives.

    Coupling: Aryl or alkyl boronic acids, palladium catalyst.

Major Products

    Amines: Formed through substitution reactions with ammonia or amine derivatives.

    Aryl/Alkyl Indoles: Formed through coupling reactions with aryl or alkyl boronic acids.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that has a molecular formula of C6H6BrNO2. It is characterized by a pyrrole ring with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

  • It is used as a building block for synthesizing complex heterocyclic compounds and pharmaceuticals.

Biology

  • It is investigated for potential biological activities, such as antimicrobial and anticancer properties. Pyrrole derivatives, including 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid, have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. They are particularly effective against Staphylococcus aureus compared to Escherichia coli.
  • It exhibits anticancer potential. Pyrrole derivatives can inhibit protein kinases, which are crucial for cancer cell proliferation and survival, and induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Medicine

  • It is explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry

  • It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Chain Variations at the Indole Nitrogen

  • 4-Bromo-1-ethyl-1H-indole-2-carboxylic acid (CAS: 1240567-83-2) Molecular Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol Key Differences: The ethyl group at the 1-position increases hydrophobicity and steric bulk compared to the methyl analog.

Positional Isomers of the Carboxylic Acid Group

  • This positional isomer may exhibit distinct reactivity in coupling reactions or biological target interactions .

Bromine Positional Isomers

Substitution of Bromine with Methyl Groups

  • 4-Methyl-1H-indole-2-carboxylic acid (CAS: 18474-57-2) Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol Key Differences: Replacement of bromine with a methyl group reduces molecular weight and polar surface area, enhancing lipophilicity. This analog lacks the electron-withdrawing effects of bromine, which may influence its reactivity in electrophilic substitutions .

Substituent Position Variations

  • 6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CID: 83900782) Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol Key Differences: Bromine at the 6-position and methyl at the 4-position create a distinct electronic profile compared to the target compound. Such differences could impact pharmacokinetic properties like metabolic stability .

Discussion of Research Implications

  • Synthetic Utility : The N-methyl and bromine substituents in the target compound enhance stability and direct further functionalization (e.g., Suzuki couplings) .

Biological Activity

4-Bromo-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

  • Indole core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Bromine atom : Located at the 4-position, influencing its reactivity.
  • Methyl group : Present at the 1-position.
  • Carboxylic acid group : Located at the 2-position, contributing to its acidic properties.

The molecular formula is C_10H_8BrNO_2, with a molecular weight of approximately 254.08 g/mol. Its CAS number is 880349-08-6.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. Indoles are known to interact with various microbial targets, leading to inhibition of growth. A study highlighted that related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In particular:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies on related indole carboxylic acids have shown they can effectively inhibit HIV-1 integrase, which is crucial for viral replication and has parallels in cancer cell biology due to similar pathways involved in cell division and survival .
  • Case Studies : In vitro studies demonstrated that certain indole derivatives exhibited cytotoxic effects against various human cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The IC50 values for these compounds ranged significantly, indicating varying potency based on structural modifications .

The biological activity of this compound is believed to involve several biochemical pathways:

  • Receptor Binding : Indoles are known to bind with high affinity to multiple receptors, influencing various signaling pathways associated with inflammation and cancer progression.
  • Enzyme Inhibition : The compound may inhibit specific enzymes like cyclooxygenases (COX), which play a role in inflammatory processes and cancer progression. This inhibition can lead to reduced levels of inflammatory mediators and potentially lower tumor growth rates .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

CompoundKey FeaturesBiological Activity
4-Bromo-1-methyl-1H-indole Lacks carboxylic acid groupLimited antimicrobial properties
Indole-2-carboxylic acid Lacks bromine atomNotable anticancer properties
5-Bromoindole Different substitution patternExhibits neuroprotective effects

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Research Findings

Recent studies have explored the synthesis and biological evaluation of various indole derivatives:

  • Synthesis Techniques : Various synthetic routes have been developed for creating indole derivatives, including palladium-catalyzed reactions that yield high purity and yield .
  • Biological Evaluation : Compounds derived from the indole scaffold have shown improved inhibitory effects against integrase and other targets when modified at specific positions on the indole ring. For example, introducing halogenated groups has been shown to enhance activity significantly .

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-1H-indole-2-carboxylic acid, and how can reaction conditions be systematically optimized?

Answer: The compound is synthesized via condensation reactions. A typical protocol involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with brominating agents (e.g., N-bromosuccinimide) in acetic acid, using sodium acetate as a catalyst. Reaction conditions include:

  • Molar ratios: 1.1:1 (aldehyde to nucleophile) to drive completion.
  • Solvent: 100 mL acetic acid, refluxed for 3–5 hours.
  • Purification: The precipitate is washed sequentially with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization from a DMF/acetic acid mixture to achieve high purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR confirm the indole backbone and substituents (e.g., bromine at C4, methyl at N1).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]+^+ vs. calculated).
  • X-ray crystallography: Resolves absolute configuration using SHELXL refinement (mean σ(C–C) = 0.005 Å, R factor <0.05) .

Q. What purification strategies are effective for removing common byproducts in indole-carboxylic acid syntheses?

Answer:

  • Recrystallization: DMF/acetic acid (1:1) removes unreacted starting materials.
  • Column chromatography: Silica gel with ethyl acetate/hexane gradients isolates polar byproducts.
  • HPLC: For high-purity requirements, reverse-phase C18 columns resolve structurally similar impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom at C4 facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Steric hindrance: The methyl group at N1 may slow reactions; Pd(OAc)2_2/XPhos catalysts improve yields.
  • Electronic effects: Bromine’s electron-withdrawing nature activates the indole ring for nucleophilic substitutions.
  • Optimization: Screening ligands (e.g., BINAP) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) adjusts reaction rates .

Q. How can crystallographic data resolve contradictions between computational predictions and experimental observations in molecular conformation?

Answer: SHELXL-refined structures address discrepancies:

  • Torsional angles: Compare DFT-optimized geometries with X-ray data to validate intramolecular hydrogen bonds or steric clashes.
  • Thermal parameters (B factors): High B factors at the methyl group suggest dynamic disorder, requiring restrained refinement.
  • Twinned data: SHELXE pipelines handle pseudo-merohedral twinning in indole derivatives .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Intermediate stabilization: Protect the carboxylic acid group as an ethyl ester during bromination to prevent decarboxylation.
  • Catalyst selection: Use CuI for Buchwald-Hartwig aminations to avoid side reactions.
  • Stepwise monitoring: LC-MS tracks intermediate stability; yields improve by adjusting pH during aqueous workups .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive indole-carboxylic acid analogs?

Answer:

  • Core modifications: Replace bromine with Cl or CF3_3 to modulate lipophilicity (logP).
  • Substituent effects: Introduce diethylamino or hydroxypropyl groups (e.g., via alkylation) to enhance solubility and target binding.
  • Biological assays: Test analogs against enzyme targets (e.g., kinases) to correlate substituent placement with IC50_{50} values .

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